molecular formula C24H24N2O4S2 B314166 ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314166
M. Wt: 468.6 g/mol
InChI Key: XNSYATFNZZNOOS-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step often involves condensation reactions with suitable aldehydes or ketones.

    Functional group modifications: Various functional groups such as esters, ketones, and ethers are introduced through standard organic reactions like esterification, oxidation, and etherification.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes are often employed.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds with similar core structures but different substituents.

    Uniqueness: The presence of specific functional groups like the thiophene and propan-2-yloxy phenyl groups may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C24H24N2O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-3-oxo-5-(4-propan-2-yloxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H24N2O4S2/c1-5-29-23(28)20-15(4)25-24-26(22(27)19(32-24)13-18-7-6-12-31-18)21(20)16-8-10-17(11-9-16)30-14(2)3/h6-14,21H,5H2,1-4H3/b19-13-

InChI Key

XNSYATFNZZNOOS-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)/C(=C/C4=CC=CS4)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=CC=CS4)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=CC=CS4)S2)C

Origin of Product

United States

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